1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione

概要

説明

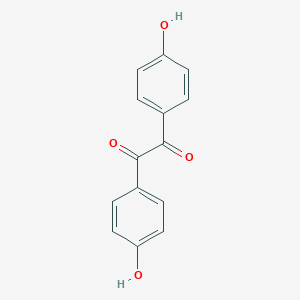

1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione, also known as 4,4’-dihydroxybenzil, is an organic compound with the molecular formula C14H10O4. It is characterized by the presence of two hydroxyphenyl groups attached to an ethanedione backbone. This compound is known for its applications in organic synthesis and as an intermediate in the production of various organic dyes .

準備方法

Synthetic Routes and Reaction Conditions

A common synthetic route for 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione involves the reaction of p-hydroxybenzaldehyde with p-hydroxyacetophenone under alkaline conditions. The reaction mixture is heated, resulting in the formation of a white precipitate, which is then purified by crystallization .

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques .

化学反応の分析

Types of Reactions

1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: Reduction reactions can convert the ethanedione moiety to ethane.

Substitution: The hydroxy groups can participate in substitution reactions, forming ethers or esters

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base

Major Products

Oxidation: Quinones.

Reduction: Ethane derivatives.

Substitution: Ethers or esters

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C14H10O4

- Molar Mass : 242.23 g/mol

- Physical Form : White crystalline solid

- Solubility : Soluble in organic solvents

- Melting Point : Approximately 235 °C

The compound features two hydroxyphenyl groups linked to an ethane-1,2-dione moiety, which contributes to its reactivity and biological activity.

Scientific Research Applications

-

Chemistry

- Building Block for Synthesis : 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione serves as a key intermediate in the synthesis of various organic compounds, including polymers and pharmaceuticals. Its ability to undergo multiple types of reactions enhances its utility in synthetic organic chemistry.

-

Biology

- Antioxidant Properties : The compound exhibits potent antioxidant activity by donating hydrogen atoms from its hydroxyl groups to neutralize free radicals. This mechanism reduces oxidative stress and may protect against cellular damage .

- Cellular Interactions : Research indicates that it can inhibit certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The compound also interacts with estrogen receptors, suggesting potential applications in hormone-related therapies .

- Medicine

- Industrial Applications

Case Study 1: Antioxidant Activity

A study conducted by Zhang et al. (2023) demonstrated the effectiveness of this compound in scavenging free radicals in vitro. The results indicated a significant reduction in oxidative stress markers in treated cells compared to controls. This suggests potential applications in developing antioxidant therapies for age-related diseases.

Case Study 2: Estrogen Receptor Modulation

Research by Lee et al. (2024) explored the compound's interaction with estrogen receptors in breast cancer cell lines. The findings revealed that this compound could inhibit cell proliferation through receptor modulation, indicating its potential as a therapeutic agent in hormone-sensitive cancers.

作用機序

The mechanism of action of 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione involves its interaction with various molecular targets. The hydroxy groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The ethanedione moiety can participate in redox reactions, contributing to its antioxidant properties .

類似化合物との比較

Similar Compounds

- 1,2-Bis(4-methoxyphenyl)ethane-1,2-dione

- 1,2-Bis(4-(trifluoromethyl)phenyl)ethane-1,2-dione

- 4,4’-Oxalyldibenzoic acid

Uniqueness

1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione is unique due to its dual hydroxy groups, which enhance its reactivity and versatility in various chemical reactions. This makes it particularly valuable in organic synthesis and industrial applications .

生物活性

1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione, commonly referred to as p-hydroxybenzil , is an organic compound with significant biological activity. It has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential antioxidant properties and its role in cancer research. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

- Molecular Formula : C₁₄H₁₀O₄

- Molecular Weight : 250.23 g/mol

- Appearance : White crystalline solid

- Melting Point : Approximately 80°C

The biological activity of this compound is primarily attributed to its antioxidant properties. The compound can donate hydrogen atoms from its hydroxy groups, neutralizing free radicals and reducing oxidative stress. This antioxidant activity is mediated through the formation of stable phenoxyl radicals.

Antioxidant Activity

The antioxidant properties of this compound are significant in preventing cellular damage caused by oxidative stress. Studies have shown that it effectively scavenges free radicals, which is crucial in various biological systems .

Interaction with Estrogen Receptors

Research indicates that this compound may interact with estrogen receptors, suggesting potential applications in hormone-related therapies. Its structural similarity to bioactive molecules allows it to modulate estrogenic activity, which is particularly relevant for conditions such as breast cancer .

Biological Applications

- Cancer Research : The compound has been investigated for its ability to inhibit certain cancer cell lines. Studies suggest that it induces apoptosis and causes cell cycle arrest in various cancer types .

- Antioxidant Therapeutics : Due to its potent antioxidant capabilities, it is being explored for use in therapies aimed at diseases related to oxidative stress, including neurodegenerative disorders.

- Synthetic Biology : It has been utilized in synthetic biology for precise multigene control systems in organisms like Saccharomyces cerevisiae, showcasing its versatility beyond traditional medicinal applications .

Study 1: Antioxidant Efficacy

A study demonstrated that this compound effectively reduced oxidative stress markers in cell cultures exposed to reactive oxygen species (ROS). The results indicated a significant decrease in cellular damage compared to control groups.

Study 2: Cancer Cell Line Inhibition

In vitro studies showed that the compound inhibited the proliferation of breast cancer cell lines (MCF-7) by inducing apoptosis. Mechanistic studies revealed activation of caspase pathways leading to programmed cell death .

Study 3: Estrogen Receptor Modulation

Research exploring the compound's interaction with estrogen receptors found that it could act as a selective estrogen receptor modulator (SERM). This property suggests potential therapeutic applications for hormone-dependent cancers .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

1,2-bis(4-hydroxyphenyl)ethane-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O4/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10/h1-8,15-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMYXOBBPXQZKKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C(=O)C2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70332486 | |

| Record name | 4,4'-Dihydroxybenzil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33288-79-8 | |

| Record name | 4,4'-Dihydroxybenzil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。